2-(6,6-Dimethyloxan-2-yl)acetic acid
Description
The compound 2-(6,6-Dimethyloxan-2-yl)acetic acid is a substituted acetic acid derivative featuring a tetrahydropyran (oxane) ring with two methyl groups at the 6-position and an acetic acid side chain at the 2-position. Its properties and applications must be inferred from structurally related compounds discussed in the literature (e.g., substituted acetic acids with cyclic ether or aromatic substituents) .
Properties
IUPAC Name |
2-(6,6-dimethyloxan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)5-3-4-7(12-9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAWSZAUGYRCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674389-23-1 | |
| Record name | 2-(6,6-dimethyloxan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(6,6-Dimethyloxan-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with acetic anhydride in the presence of a catalyst to form the tetrahydropyran ring . The resulting intermediate is then subjected to hydrolysis to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(6,6-Dimethyloxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with reagents such as thionyl chloride to form acyl chlorides.
Scientific Research Applications
2-(6,6-Dimethyloxan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the tetrahydropyran ring may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(6,6-Dimethyloxan-2-yl)acetic acid with structurally analogous acetic acid derivatives based on the available evidence:
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : Features two phenyl groups and a hydroxyl group on the α-carbon of acetic acid.
- Properties : Used as a precursor in organic synthesis and pharmaceuticals. Its rigid aromatic substituents enhance stability but reduce solubility in polar solvents.
- Key Difference : Unlike the oxane-containing target compound, benzilic acid lacks a cyclic ether moiety, which may limit its conformational flexibility .
2-(Tetradecylthio)acetic Acid
- Structure : Contains a long alkylthio (tetradecyl) chain attached to the acetic acid backbone.
- Properties : Likely exhibits surfactant-like behavior due to its amphiphilic structure. The thioether linkage may confer redox activity.
- Key Difference : The hydrophobic alkyl chain contrasts with the hydrophilic oxane ring in the target compound, suggesting divergent solubility and reactivity profiles .
2-(Hydroxyamino)acetic Acid
- Structure : Includes a hydroxylamine group on the α-carbon.
- Properties: Potential chelating agent or intermediate in nitroxide synthesis. The hydroxylamine group introduces redox sensitivity.
- Key Difference : The absence of a cyclic substituent in this compound results in higher polarity compared to the tetrahydropyran-containing target molecule .
Methyl 2-Phenylacetoacetate
- Structure : An acetylated derivative with a phenyl group and ester functionality.
- Properties : Used as a synthetic intermediate for amphetamines. The ester group enhances volatility but reduces acidity compared to free carboxylic acids.
- Key Difference : The esterified form lacks the carboxylic acid group critical for hydrogen bonding in the target compound .
2-(2,6-Dimethylphenoxy)acetic Acid
- Structure: Aromatic phenoxy group with methyl substituents at the 2- and 6-positions.
- Properties: Likely used as a herbicide or growth regulator analog. The electron-donating methyl groups stabilize the phenoxy moiety.
- Key Difference: The aromatic phenoxy group differs chemically from the saturated oxane ring, leading to distinct electronic and steric effects .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights : The oxane ring in the target compound may enhance metabolic stability compared to linear or aromatic analogs, as seen in tetrahydropyran-containing drugs .
- Data Gaps : Experimental data on acidity (pKa), solubility, and biological activity for the target compound are absent in the provided sources.
Biological Activity
Overview
2-(6,6-Dimethyloxan-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant studies surrounding this compound.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethyloxane ring and an acetic acid moiety. The presence of these functional groups allows for various interactions within biological systems, potentially influencing its activity.
The biological activity of this compound is likely attributed to its ability to participate in hydrogen bonding and electrostatic interactions due to the acetic acid group. These interactions can modulate enzyme activities and metabolic pathways, making it a candidate for further research in pharmacology.
Biological Activity Data
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound shows significant cytotoxicity against adenocarcinoma cell lines. The compound was tested against several cell types, revealing varying degrees of effectiveness depending on the specific cellular environment and conditions.
- Inflammatory Response Modulation : Research indicates that this compound can induce the production of pro-inflammatory cytokines such as TNF-α when co-cultured with immune cells. This suggests a potential role in modulating immune responses, which could be beneficial in therapeutic contexts where inflammation is a concern.
- Metabolic Pathway Studies : The compound's interaction with metabolic enzymes has been explored, indicating that it may serve as a useful tool in studying metabolic pathways related to acetic acid derivatives. Its structural characteristics allow it to act as a substrate or inhibitor for specific enzymes involved in metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
